Fluoromethyl 2-pyridyl sulfone
Description
The Role of Fluorine in Modulating Molecular Properties
The unique properties of the fluorine atom are central to its transformative effects on organic molecules. As the most electronegative element, fluorine's presence induces significant electronic changes. encyclopedia.pubnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated compounds. encyclopedia.pub
Key molecular properties modulated by fluorine include:
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. This "metabolic blocking" is a widely used strategy in drug design to prevent unwanted metabolism at specific sites in a molecule, thereby increasing its bioavailability and duration of action. encyclopedia.pubbohrium.com
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. encyclopedia.pubnumberanalytics.com The extent of this effect can be fine-tuned by the number and position of fluorine atoms. nih.gov
Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups through inductive effects. encyclopedia.pubbohrium.com This modulation of pKa can influence a compound's pharmacokinetic properties and its binding affinity to biological targets. bohrium.com
Conformational Effects: The small size of the fluorine atom, comparable to that of hydrogen, allows it to be introduced without causing significant steric hindrance. numberanalytics.com However, its electronic properties can influence molecular conformation, which can be critical for optimizing interactions with protein binding sites. bohrium.com
Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. bohrium.comnih.gov While the existence of true fluorine-centered hydrogen bonds is debated, fluorine's influence on the electronic landscape of a molecule can strengthen other binding interactions. nih.gov
Evolution of Fluorination Methodologies in Organic Synthesis
The history of organofluorine chemistry is marked by a continuous evolution of synthetic methods to introduce fluorine into organic molecules with greater efficiency and selectivity. numberanalytics.com Early methods often relied on harsh reagents and conditions. For instance, direct fluorination with elemental fluorine (F2) was notoriously difficult to control and often led to decomposition or explosive reactions. nih.gov
Key milestones in the development of fluorination methodologies include:
The Schiemann Reaction: Discovered in 1927, this method involves the thermal decomposition of diazonium tetrafluoroborates to produce aryl fluorides and remains relevant for industrial-scale synthesis. nih.gov
Nucleophilic Fluorination: The use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), for halogen exchange (Halex) reactions became a crucial industrial process for producing fluoroaromatics. nih.gov The development of milder and more soluble fluoride sources, like potassium fluoride/spray-drying and crown ethers, further expanded the scope of nucleophilic fluorination.
Electrophilic Fluorination: The challenge of taming "F+" led to the development of a range of electrophilic fluorinating reagents. Early examples included perchloryl fluoride and trifluoromethyl hypofluorite. The advent of N-F reagents, such as N-fluoropyridinium salts and Selectfluor®, provided safer and more versatile options for fluorinating a wide range of substrates. acs.org
Modern Catalytic Methods: The 21st century has seen a surge in the development of transition-metal-catalyzed fluorination reactions. Palladium-catalyzed C-H fluorination, for example, allows for the direct and site-selective introduction of fluorine into complex molecules, a significant advance for late-stage functionalization in drug discovery. chinesechemsoc.org Electrochemical and photocatalytic methods are also emerging as powerful and sustainable approaches for C-F bond formation. researchgate.net
Overview of Fluoroalkyl Sulfones as Key Reagents
Among the diverse array of fluorinated building blocks, fluoroalkyl sulfones have emerged as highly versatile and important reagents in organic synthesis. fluoropharm.com These compounds, which feature a fluoroalkyl group attached to a sulfonyl group, offer a stable and readily accessible source of fluoroalkyl radicals and anions. fluoropharm.comcas.cn
The utility of fluoroalkyl sulfones stems from the ability of the sulfonyl group to activate the adjacent C-F bond and to serve as a good leaving group. This has enabled the development of a wide range of transformations, including:
Nucleophilic Fluoroalkylation: In the presence of a base, fluoroalkyl sulfones can be deprotonated to generate nucleophilic fluoroalkyl anions, which can then react with various electrophiles. acs.org
Radical Fluoroalkylation: Fluoroalkyl sulfones can serve as precursors to fluoroalkyl radicals under photoredox or electrochemical conditions. fluoropharm.comcas.cn These radicals can then participate in a variety of addition and cross-coupling reactions.
Olefinations: Certain fluoroalkyl sulfones, particularly those with a heteroaryl group, can act as reagents for the conversion of aldehydes and ketones into gem-difluoroalkenes through a Julia-Kocienski type reaction. rsc.orgnih.gov
The development of reagents like difluoromethyl 2-pyridyl sulfone has significantly expanded the toolbox for introducing fluorinated motifs into organic molecules. rsc.org These reagents are often bench-stable, easy to handle, and exhibit broad functional group tolerance, making them highly valuable in both academic research and industrial applications. fluoropharm.com
This compound
This compound is a key reagent in modern organofluorine chemistry, valued for its versatility in introducing the monofluoromethyl group into organic molecules.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a fluoromethyl group (CH2F) attached to the sulfur atom of a sulfone, which is in turn bonded to the 2-position of a pyridine (B92270) ring.
| Property | Value |
| Chemical Formula | C6H6FNO2S |
| Molecular Weight | 175.18 g/mol |
| CAS Number | 1365765-53-2 a2bchem.com |
| Appearance | White to off-white solid |
| Melting Point | 86-90 °C |
Synthesis and Reactivity
Synthesis: this compound can be prepared from 2-mercaptopyridine. acs.org
Reactivity: The reactivity of this compound is centered around its ability to act as a monofluoromethylating reagent. cas.cn It can be used for the monofluoromethylation of various substrates. For example, it can be used in the dihalofluoromethylation of aldehydes and ketones. cas.cn The monofluorinated sulfinate intermediates formed during these reactions can be trapped in situ with halogenating agents to produce mono- and dihalofluoroalkyl compounds. cas.cn
Furthermore, iodothis compound, a derivative, can participate in copper-mediated coupling reactions with aryl iodides to synthesize monofluoromethyl arenes and heteroarenes. cas.cn
Applications in Organic Synthesis
The primary application of this compound is as a source for the monofluoromethyl group in various organic transformations. Its utility has been demonstrated in the synthesis of a range of monofluoromethylated compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethylsulfonyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYDPXAKVBJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Development of Difluoromethyl 2 Pyridyl Sulfone
Initial Discovery and Conception of Difluoromethyl 2-Pyridyl Sulfone as a Reagent
Dithis compound (2-PySO₂CF₂H) was first reported as a novel reagent in 2010 by the research group of Jinbo Hu. rsc.orgcas.cn This previously unknown compound was designed and synthesized to act as an efficient agent for gem-difluoroolefination, a chemical process that converts aldehydes and ketones into 1,1-difluoroalkenes. rsc.orgcas.cn The conception of this reagent was based on the principles of the Julia-Kocienski olefination, a well-established reaction in organic synthesis known for its efficiency. rsc.org
The reagent is prepared via a two-step procedure starting from pyridine-2-thiol (B7724439). rsc.org The first step involves converting pyridine-2-thiol to difluoromethyl 2-pyridyl sulfide (B99878), followed by an oxidation step to yield the final sulfone product. rsc.org The resulting compound is a colorless, crystalline solid that is stable in the presence of air and moisture for extended periods, making it a practical and user-friendly laboratory reagent. rsc.org
The initial study demonstrated that dithis compound reacts with various aldehydes and ketones in the presence of a base to produce the corresponding gem-difluoroalkenes in good to excellent yields. cas.cn The reaction proceeds through a Julia-Kocienski-type mechanism, where a key fluorinated sulfinate intermediate is formed. rsc.orgcas.cn This intermediate was found to be relatively stable under the basic reaction conditions and could be observed and trapped, providing insight into the reaction pathway. cas.cn The practical simplicity and broad applicability of this new method marked it as a significant advancement in synthetic chemistry. cas.cn
Early Contributions to its Utility in Organofluorine Chemistry
Following its initial discovery, dithis compound quickly proved to be a versatile reagent for synthesizing a wide array of organofluorine compounds. rsc.org Its utility extends beyond gem-difluoroolefination to include transformations like difluoroalkylation and 2-pyridination. rsc.org
One of the key early applications was in the gem-difluoroolefination of a broad range of carbonyl compounds. The method is tolerant of various functional groups on both aldehydes and ketones. cas.cn For instance, aromatic aldehydes with both electron-donating and electron-withdrawing groups, as well as various aliphatic and aromatic ketones, were successfully converted to their corresponding gem-difluoroalkenes. cas.cn This versatility offered a significant advantage for creating structurally diverse fluorinated molecules. cas.cn
The reaction's utility is highlighted in the synthesis of various gem-difluoroalkenes from carbonyl precursors, as detailed in the table below.
| Entry | Carbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 76 |
| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 72 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 65 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | 1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzene | 62 |
| 5 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 71 |
| 6 | 3-Phenylpropanal | (4,4-Difluorobut-3-en-1-yl)benzene | 73 |
| 7 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 68 |
| 8 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |
| 9 | 4'-Methoxyacetophenone | 1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene | 88 |
| 10 | Benzophenone | 1,1'-(1,1-Difluoroethene-2,2-diyl)dibenzene | 80 |
Data sourced from research findings on the gem-difluoroolefination reaction. cas.cn
Furthermore, researchers developed a protocol for nucleophilic difluoro(sulfonato)methylation using this sulfone. cas.cn This method allows for the direct introduction of the important difluoro(sulfonato)methyl group into organic molecules, creating α,α-difluorinated sulfonate derivatives which are of interest in materials and life sciences. cas.cn The versatility of the reagent has also been demonstrated in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds through the selective cleavage of the carbon-sulfur bond. researchgate.netresearchgate.net
Comparative Analysis with Related Fluoroalkyl Reagents
The development of dithis compound provided a valuable alternative to existing fluoroalkylation methods, many of which suffered from significant drawbacks.
Compared to Wittig-type gem-difluoroolefination reagents (e.g., those generated from PPh₃/ClCF₂CO₂Na or PPh₃/CF₂Br₂), the Hu Reagent offers a broader substrate scope and is more tolerant of various substituents on the carbonyl compounds. rsc.orgcas.cn Wittig-type reactions often require harsh conditions or toxic reagents. cas.cn
In contrast with the classical Julia olefination , which utilizes reagents like difluoromethyl phenyl sulfone, the process involving dithis compound is more streamlined. The classical approach is a three-step process requiring reduction and desulfonation, whereas the Julia-Kocienski protocol with the 2-pyridyl sulfone is a more direct, one-pot transformation. cas.cn
The reactivity of dithis compound was also compared to other difluoromethyl heteroaryl sulfones. This comparative analysis revealed the crucial role of the 2-pyridyl group in facilitating the desired transformation, showcasing superior reactivity in many cases. rsc.orgcas.cncas.cn For example, in nucleophilic difluoro(sulfonato)methylation reactions, while other difluoromethyl heteroaryl sulfones could react, the yields were often only moderate compared to the high reactivity of the 2-pyridyl variant. cas.cn
| Reagent Type | Example Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Dithis compound | 2-PySO₂CF₂H | Broad substrate scope, high yields, operational simplicity, stable reagent, mild conditions. cas.cn | - |
| Wittig-Type Reagents | PPh₃/ClCF₂CO₂Na | Well-established methodology. | Often requires toxic reagents, harsh conditions, limited substrate scope. rsc.orgcas.cn |
| Horner-Wadsworth-Emmons Reagents | (EtO)₂P(O)CF₂H | Provides a general route for aldehydes and ketones. | Often requires strictly anhydrous conditions. cas.cn |
| Classical Julia Reagents | Difluoromethyl phenyl sulfone | Established method. | Requires a multi-step procedure (three steps). cas.cn |
Synthetic Methodologies Employing Difluoromethyl 2 Pyridyl Sulfone
Gem-Difluoroolefination Reactions
The introduction of a gem-difluoroalkene moiety is a crucial transformation in medicinal and materials chemistry. Difluoromethyl 2-pyridyl sulfone serves as a robust reagent for this purpose through deoxygenative gem-difluoroolefination of carbonyl compounds.
The direct conversion of carbonyl compounds, such as aldehydes and ketones, into gem-difluoroalkenes is a fundamental challenge in organofluorine chemistry. Dithis compound provides an effective solution for this transformation. nih.govcas.cn This method is often superior to traditional Wittig-type reactions, which can require harsh conditions or toxic reagents. cas.cn
The reaction typically proceeds under basic conditions, where the sulfone is deprotonated to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon, initiating a sequence of events that ultimately leads to the formation of the gem-difluoroalkene. The process is a one-step synthesis, which is a significant advantage over multi-step procedures. organic-chemistry.org
A key aspect of this methodology is the stability of the intermediate species. The fluorinated sulfinate intermediate formed during the reaction is relatively stable, a feature that can be observed using 19F NMR spectroscopy. nih.gov This stability contributes to the high efficiency and broad applicability of the reaction. cas.cn
The gem-difluoroolefination using dithis compound follows a Julia-Kocienski type mechanism. cas.cn In this modified Julia olefination, the 2-pyridyl group plays a crucial role as a leaving group. The reaction begins with the condensation of the sulfone and a carbonyl compound under basic conditions to form an adduct. cas.cn This intermediate then undergoes a Smiles rearrangement, a key step in the Julia-Kocienski pathway, to form a more stable sulfinate salt. cas.cn
Protonation of the pyridine (B92270) nitrogen enhances the leaving group ability of the 2-pyridyloxy group. The subsequent decomposition of the sulfinate salt yields the desired gem-difluoroalkene, sulfur dioxide, and 2-pyridone. cas.cn For certain substrates, particularly diaryl ketones, the reaction can be promoted by acid, which facilitates the Smiles rearrangement of the carbinol intermediate. This is a notable variant of the conventional basic conditions and overcomes the challenge of retro-aldol type decomposition that can occur with these substrates. nih.govcas.cn
The reactivity of dithis compound in Julia-Kocienski olefination is notably higher compared to other heteroaryl difluoromethyl sulfones, such as those based on benzothiazole (BT), phenyltetrazole (PT), and tetrazolylbenzothiazole (TBT). cas.cn This enhanced reactivity is attributed to the greater nucleophilicity of the 2-PySO2CF2- anion. cas.cn
The gem-difluoroolefination reaction employing dithis compound exhibits a broad substrate scope and good functional group tolerance. cas.cn It is effective for a wide variety of both aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic carbonyl compounds. cas.cnorganic-chemistry.org
The method is compatible with various substituents on the carbonyl compounds, a significant advantage over many Wittig-type gem-difluoroolefination reactions. cas.cn However, limitations have been observed with certain nitrogen-containing ketones, such as phenyl 2-pyridyl ketone. In such cases, the difluoro[(2-pyridyl)sulfonyl]methylated carbinol intermediate may fail to undergo the Smiles rearrangement, likely due to the decreased nucleophilicity of the hydroxyl group caused by protonation of the α-(hetero)aryl substituents. cas.cn
The reaction conditions can be tuned to accommodate different substrates. For instance, for enolizable aliphatic aldehydes, the use of an in situ generated amide base (from CsF and tris(trimethylsilyl)amine) can diminish undesired enolization, leading to efficient gem-difluoroolefination. nih.govcas.cn
Table 1: Examples of Gem-Difluoroolefination of Carbonyl Compounds with Dithis compound cas.cn
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 76 |
| 2 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 85 |
| 4 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 40 |
| 5 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 80 |
| 6 | Benzophenone | 1,1'-(2,2-Difluorovinylidene)bis(benzene) | 84 |
Yields are isolated yields.
Difluoromethylation and Fluoroalkylation Reactions
Beyond olefination, dithis compound is a valuable reagent for the introduction of the difluoromethyl group (CF2H) into organic molecules through various reaction pathways.
Transition-metal catalysis offers a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. Dithis compound can serve as an electrophilic coupling partner in these reactions.
An efficient method for the difluoromethylation of arenes has been developed using an iron-catalyzed cross-coupling reaction. acs.orgacs.orgnih.gov This approach involves the reaction of arylzinc reagents with dithis compound. cas.cn The use of an inexpensive and readily available iron catalyst makes this method particularly attractive. acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and allows for the synthesis of structurally diverse difluoromethylated arenes at low temperatures. acs.orgacs.orgnih.gov
The proposed catalytic cycle begins with the reduction of the Fe(acac)3 precatalyst by the arylzinc reagent in the presence of a ligand such as TMEDA to generate a reduced iron species. acs.orgcas.cn An electron transfer from this active iron species to dithis compound leads to a radical anion, which then fragments to produce a difluoromethyl radical. acs.orgcas.cn This radical recombines with an iron complex, and subsequent reductive elimination yields the desired difluoromethylated arene and regenerates the low-valent iron species. acs.orgcas.cn Radical clock experiments support the involvement of radical species in this process. acs.orgacs.orgnih.gov
The efficiency of the reaction can be influenced by the amount of ligand used, with an excess of TMEDA often being required due to its coordination to both the iron species and the zinc reagents. acs.orgcas.cn This iron-catalyzed method represents a valuable addition to the synthetic toolbox for organofluorine chemistry, complementing established methods for the difluoromethylation of aryl halides. acs.org
Table 2: Iron-Catalyzed Difluoromethylation of Arylzincs with Dithis compound acs.org
| Entry | Arylzinc Reagent | Product | Yield (%) |
| 1 | Phenylzinc chloride | (Difluoromethyl)benzene | 82 |
| 2 | 4-Methoxyphenylzinc chloride | 1-(Difluoromethyl)-4-methoxybenzene | 75 |
| 3 | 4-(Trifluoromethyl)phenylzinc chloride | 1-(Difluoromethyl)-4-(trifluoromethyl)benzene | 88 |
| 4 | 2-Naphthylzinc chloride | 2-(Difluoromethyl)naphthalene | 71 |
| 5 | 3-Thienylzinc chloride | 3-(Difluoromethyl)thiophene | 65 |
Yields are isolated yields.
Transition-Metal-Catalyzed Difluoromethylation
Nickel-Catalyzed Difluoromethylation
Nickel catalysis has proven to be a powerful tool for activating dithis compound in various cross-coupling reactions. These methods often operate under reductive conditions, avoiding the need for pre-formed, and often unstable, organometallic nucleophiles.
A novel nickel-catalyzed reductive cross-coupling reaction between aryl iodides and dithis compound has been developed, enabling the formation of C(sp²)–C(sp²) bonds. researchgate.netcas.cn This transformation proceeds through a selective cleavage of the C(sp²)-S bond of the sulfone, demonstrating a new mode of reactivity for this reagent. cas.cn The method employs a readily available nickel catalyst and uses zinc powder as a reductant, providing facile access to biaryls under mild reaction conditions. cas.cn This approach is advantageous as it avoids the pregeneration of arylmetal reagents. researchgate.netcas.cn
The reaction exhibits a broad substrate scope with respect to the aryl iodide, tolerating various electron-donating and electron-withdrawing groups. cas.cn Furthermore, a range of heterocyclic motifs, including pyrrole, carbazole, and pyrimidine, are compatible with the reaction conditions. cas.cn
A key feature of nickel-catalyzed reactions with dithis compound is the ability to control the site of C-S bond cleavage through ligand selection. This divergent reactivity allows for either 2-pyridination or difluoromethylation of an aryl halide from the same starting materials.
When a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (dppp) is employed, the reaction proceeds via selective cleavage of the C(sp²)-S bond, leading to the formation of a C(sp²)-C(sp²) bond and resulting in 2-pyridination of the aryl iodide. cas.cncas.cn
In contrast, the use of a tridentate terpyridine ligand switches the selectivity to favor cleavage of the C(sp³)-S bond. cas.cn This change in reaction pathway leads to the formation of a C(sp²)-C(sp³) bond and provides a novel method for the difluoromethylation of aryl iodides. cas.cn This ligand-controlled divergent reactivity represents a significant advance, allowing for the selective synthesis of two distinct product classes from a common set of reagents. cas.cn
| Ligand | Cleavage Type | Product Type |
|---|---|---|
| dppp (phosphine) | C(sp²)-S | 2-Pyridination |
| terpy (terpyridine) | C(sp³)-S | Difluoromethylation |
While nickel-catalyzed decarboxylative couplings are a known strategy for forming C-C bonds, the direct application of dithis compound in such a process is not extensively documented. However, related copper-catalyzed decarboxylative difluoromethylation reactions have been developed. nih.gov In these systems, the choice of ligand was found to be crucial, with a bipyridine (bpy) ligand being optimal for decarboxylative difluoromethylation, whereas a terpyridine (terpy) ligand was more effective for a carbo-difluoromethylation reaction of alkenes. nih.gov This highlights the principle of ligand control in directing the reactivity of metal-catalyzed fluoroalkylation reactions, a concept that is also central to the nickel-catalyzed systems described above.
Copper-Mediated and Catalyzed Difluoroalkylation
Copper catalysis has been employed in various difluoroalkylation reactions. One notable example involves a photoredox copper-catalyzed three-component fluoroalkylation-thiolation of alkenes. cas.cn In this reaction, fluoroalkyl phenyl sulfones, including difluoromethyl phenyl sulfone, serve as effective fluoroalkyl radical precursors. cas.cn The reaction proceeds under mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of a variety of fluoroalkylated thioethers. cas.cn While this specific example uses difluoromethyl phenyl sulfone, the principle of using a sulfone as a difluoromethyl radical precursor in copper-catalyzed reactions is well-established and suggests the potential for dithis compound to be used in similar transformations. The development of copper-catalyzed methods is of significant interest due to the low cost and low toxicity of copper relative to other transition metals.
Palladium-Catalyzed Difluoroalkylation Approaches
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, though its application in difluoromethylation reactions with sulfone reagents is less common compared to iron and nickel. Some palladium-catalyzed methods have been developed that utilize derivatives of difluoromethyl phenyl sulfone. For instance, a method for the synthesis of 2,2-diaryl-1,1-difluoroethenes involves a palladium-catalyzed dehydrosulfonylative cross-coupling of tosylates, which are prepared from difluoromethyl phenyl sulfone (PhSO₂CF₂H). bohrium.com While this is not a direct difluoroalkylation using the sulfone as the coupling partner, it demonstrates the utility of sulfone-derived reagents in palladium catalysis. The development of direct palladium-catalyzed cross-couplings with dithis compound remains an area for further exploration.
Radical-Mediated Difluoromethylation
Dithis compound has emerged as a versatile precursor for the generation of difluoromethyl radicals (•CF2H), enabling a variety of radical-mediated difluoromethylation reactions. These methods provide a powerful alternative to traditional nucleophilic or electrophilic approaches for introducing the valuable difluoromethyl moiety into organic molecules. The cleavage of the C–S bond in fluoroalkyl sulfones to generate fluoroalkyl radicals is a challenging process, but recent advancements, particularly in the area of photoredox catalysis, have provided effective solutions. cas.cnchinesechemsoc.org
Photoredox Catalysis in Radical Fluoroalkylation
Visible-light photoredox catalysis has become a powerful tool for activating the otherwise stable C–S bond in fluoroalkyl sulfones under mild conditions. cas.cnnih.gov This methodology allows for the generation of fluoroalkyl radicals from readily available and bench-stable heteroaryl sulfones, including dithis compound. cas.cnfluoropharm.com The process typically involves a single-electron transfer (SET) from an excited photocatalyst to the sulfone reagent, leading to the cleavage of the C–SO2 bond and the formation of the desired fluoroalkyl radical. cas.cn
This strategy has been successfully applied to the radical fluoroalkylation of isocyanides. cas.cnnih.gov A range of mono-, di-, and trifluoromethyl heteroaryl sulfones can serve as efficient radical precursors under these mild, visible-light-mediated conditions. cas.cnnih.gov The reactivity of the sulfone can be tuned based on the heteroaryl group, which influences the reduction potential of the molecule. cas.cn This approach not only represents a new synthetic application for fluorinated sulfones but also offers a novel pathway to access fluoroalkyl radicals for various chemical transformations. cas.cnnih.gov The development of photoredox catalysis has significantly expanded the possibilities for radical difluoromethylation, trifluoromethylation, and other fluoroalkylation reactions. nih.gov
C-H Difluoromethylation Strategies (e.g., Minisci-Type Reactions in Heteroaromatics)
Direct C-H difluoromethylation of heteroaromatics is a highly desirable transformation as it avoids the need for pre-functionalization of the substrate molecules. nih.gov Radical-based methods have proven to be an effective strategy for achieving this transformation. nih.gov While traditional Minisci reactions often require harsh conditions, modern approaches utilizing radical precursors like difluoromethyl sulfones under photoredox catalysis offer a milder alternative. nih.govnih.gov
Organic photoredox catalysis, using inexpensive organic dyes, can trigger the direct difluoromethylation of various heterocycles. nih.gov In these processes, a difluoromethyl radical is generated from a suitable precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), which then adds to the protonated heteroaromatic ring in a classic Minisci-type mechanism. nih.gov This methodology has been successfully applied to a broad range of nitrogen-containing heterocycles and even to the late-stage modification of biologically active molecules, demonstrating its practicability in drug development. nih.gov The use of visible light and a green oxidant like O2 makes this an environmentally friendly approach. nih.gov
| Substrate (Heterocycle) | Reagent | Catalyst/Conditions | Product | Yield (%) |
| Lepidine | CF2HSO2Na | Rose Bengal, Green LEDs, DMSO | 2-CF2H-4-methylquinoline | 85 |
| Quinaldine | CF2HSO2Na | Rose Bengal, Green LEDs, DMSO | 4-CF2H-2-methylquinoline | 81 |
| Caffeine | CF2HSO2Na | Rose Bengal, Green LEDs, DMSO | 8-Difluoromethylcaffeine | 76 |
| 2-Phenylpyridine | CF2HSO2Na | Rose Bengal, Green LEDs, DMSO | 2-Phenyl-6-difluoromethylpyridine | 52 |
Table 1: Examples of direct C-H difluoromethylation of heterocycles using a difluoromethyl radical precursor under organic photoredox catalysis. Data sourced from nih.gov.
Generation and Reactivity of Fluoroalkyl Radicals from Sulfone Precursors
Fluoroalkyl sulfones, including dithis compound, serve as effective precursors for fluoroalkyl radicals under single-electron transfer (SET) conditions. cas.cnresearchgate.net The generation of these radicals is typically achieved through reductive desulfonylation, often facilitated by visible-light photoredox catalysis. cas.cnresearchgate.net The stability and ease of handling of these sulfone reagents make them attractive alternatives to other radical sources. cas.cnfluoropharm.com
Once generated, the difluoromethyl radical (•CF2H) is a reactive intermediate that can participate in a variety of bond-forming reactions. cas.cn Its reactivity allows for the difluoromethylation of diverse substrates, including isocyanides and electron-deficient olefins. cas.cnacs.org The versatility of sulfones as radical precursors is highlighted by their ability to generate primary, secondary, and tertiary alkyl radicals under mild conditions, which can then be used to forge new C-C bonds. researchgate.net The choice of the sulfone's activating group (e.g., the 2-pyridyl group) is crucial, as it influences the electrochemical properties of the molecule and thus its susceptibility to SET reduction. cas.cn Mechanistic studies, including the use of radical clocks, have confirmed the involvement of radical species in these transformations. researchgate.net
Nucleophilic Difluoromethylation Approaches
Dithis compound (2-PySO2CF2H) and its derivatives are also highly effective reagents for nucleophilic difluoromethylation. nih.govresearchgate.net These approaches typically involve the deprotonation of the sulfone to generate a nucleophilic difluoromethyl carbanion, which can then react with various electrophiles. The 2-pyridyl group plays a crucial role in facilitating these transformations. chinesechemsoc.orgrsc.org
Nucleophilic Difluoro(sulfonato)methylation
A notable application of dithis compound is in nucleophilic difluoro(sulfonato)methylation, which allows for the direct introduction of the difluoro(sulfonato)methyl group (-CF2SO3⁻). cas.cnnih.gov This protocol provides a unique pathway to synthesize α,α-difluoroalkyl sulfonates from primary alkyl halides and triflates. cas.cn The reaction proceeds via the nucleophilic substitution of the halide or triflate with the anion generated from dithis compound, followed by oxidation to convert the sulfonyl group into a sulfonate. cas.cn
The selection of the 2-pyridyl group is critical for the success of this transformation. rsc.org This method has been termed the "Olah-Prakash protocol" and demonstrates high efficiency, particularly with primary alkyl iodides. rsc.orgcas.cn While the reaction works well with primary alkyl iodides, the products derived from more reactive benzyl and allyl halides are more sensitive to the basic conditions and can undergo β-elimination. cas.cn
| Alkyl Halide/Triflate | Base | Product | Yield (%) |
| 1-Iodooctane | LiHMDS | 2-(1,1-Difluorononylsulfonyl)pyridine | 85 |
| 1-Iodopentane | LiHMDS | 2-(1,1-Difluorohexylsulfonyl)pyridine | 82 |
| 1-Iodo-3-phenylpropane | LiHMDS | 2-(1,1-Difluoro-4-phenylbutylsulfonyl)pyridine | 80 |
| Benzyl Bromide | LiHMDS | 2-(1,1-Difluoro-2-phenylethylsulfonyl)pyridine | 65 |
| Cinnamyl Bromide | LiHMDS | 2-(1,1-Difluoro-4-phenylbut-3-en-2-ylsulfonyl)pyridine | 61 |
Table 2: Scope of the nucleophilic substitution with dithis compound. Data sourced from cas.cn.
Stereoselective Nucleophilic Addition to Chiral Substrates (e.g., Sugar Lactones)
Dithis compound can be employed in highly stereoselective nucleophilic addition reactions. A key example is its reaction with sugar lactones, which proceeds with excellent yield and stereoselectivity. rsc.orgsemanticscholar.org This transformation provides access to fluorinated 2-ketoses, which are valuable building blocks in medicinal chemistry. The nucleophilic addition of the in situ-generated difluoromethyl anion to the electrophilic carbonyl of the lactone is the key step. rsc.org
Similarly, chiral difluoromethyl sulfoximine (B86345) reagents have been developed for the stereoselective introduction of difluoro(aminosulfonyl)methyl groups into carbonyls and imines. chinesechemsoc.orgchinesechemsoc.org This approach enables the synthesis of chiral α,α-difluorinated sulfonamides, which are of interest due to their potential biological activities. chinesechemsoc.orgchinesechemsoc.org The stereoselectivity is controlled by the chiral auxiliary on the sulfoximine, demonstrating the potential for asymmetric nucleophilic difluoromethylation. chinesechemsoc.orgcas.cn
Electrophilic Difluoromethylthiolation
Dithis compound (2-PySO2CF2H) is a versatile reagent that has found a novel application in electrophilic difluoromethylthiolation. acs.orgnih.gov Although it is a cost-effective and readily available compound, its application in this area was previously undisclosed due to its relatively low reactivity compared to other reagents. acs.org Recent research has unveiled that strategic activation of the pyridyl ring can overcome this limitation, enabling efficient difluoromethylthiolation of electron-rich heteroarenes. acs.orgacs.org
The key to utilizing dithis compound as an electrophilic difluoromethylthiolating agent lies in the activation of the pyridine ring. acs.org This is achieved through either N-methylation or N-oxidation of the pyridyl group. acs.orgacs.org These modifications create stable N-methylpyridinium salt and pyridine N-oxide derivatives, which are more reactive. acs.orgnih.gov When these activated sulfones are used in conjunction with a synergistic system of (EtO)2P(O)H/TMSCl, they can effectively transfer the difluoromethylthio (SCF2H) group. acs.orgacs.org This activation strategy represents a significant advance, expanding the utility of 2-PySO2CF2H beyond its traditional roles in fluoroalkylation and fluoroolefination. acs.orgnih.gov
The N-activation strategy has proven effective for the electrophilic difluoromethylthiolation of electron-rich heteroarenes, such as indoles and pyrroles. acs.orgnih.gov This method allows for the direct introduction of the valuable SCF2H group into these important molecular frameworks. acs.org The difluoromethylthio group is of considerable interest in medicinal chemistry as it can enhance the pharmacokinetic properties of drug candidates. acs.org It possesses moderate lipophilicity and acts as a bioisostere for groups like thiols and hydroxyls, while also having hydrogen-bond donating capabilities. acs.org The reaction proceeds under mild conditions and demonstrates the synthetic utility of this approach for functionalizing indoles and other heteroarenes. acs.orgresearchgate.net
Halodifluoromethylation Reactions
Iododifluoromethylation Protocols of Carbonyl Compounds
An efficient method for the nucleophilic iododifluoromethylation of carbonyl compounds has been developed using dithis compound. nih.govacs.org This protocol provides a new route to access structurally diverse iododifluoromethylated carbinols under mild reaction conditions with excellent functional group tolerance. cas.cnacs.org The transformation involves a two-step process: the nucleophilic addition of 2-PySO2CF2H to a carbonyl compound, followed by an iodination of the resulting sulfinate intermediate. nih.govresearchgate.net
A key innovation in this method is the generation of the sulfinate intermediate via a novel zinc-mediated depyridination reaction, which successfully avoids the previously utilized Smiles rearrangement pathway. cas.cnacs.org The reaction is typically carried out using zinc powder in a mixed solvent system like CH3OH/AcOH. cas.cn The in situ generated sulfinate is then treated with iodine to yield the final iododifluoromethylated product. cas.cn Control experiments have confirmed that both zinc and acetic acid are essential for the depyridination step to proceed effectively. cas.cn
| Entry | Metal | Solvent | Additive | Yield of Sulfinate (%) | Yield of Iodinated Product (%) |
|---|---|---|---|---|---|
| 1 | Zn (4.0 equiv) | DMSO/AcOH | - | 90 | - |
| 2 | Zn (4.0 equiv) | CH3OH/AcOH | - | 95 | 90 (with I2) |
| 3 | - | CH3OH/AcOH | - | No Reaction | - |
| 4 | Zn (4.0 equiv) | CH3OH | - | No Reaction | - |
| 5 | Mg | CH3OH/AcOH | - | Ineffective | - |
| 6 | Fe | CH3OH/AcOH | - | Ineffective | - |
Dihalofluoromethylation and Halofluoroalkylation Strategies
While the iododifluoromethylation of carbonyl compounds is well-established, the broader strategies for dihalofluoromethylation and halofluoroalkylation using dithis compound are also of significant interest. The direct introduction of -CF2I and -CF2Br groups via nucleophilic addition is challenging due to the instability of the corresponding CF2I⁻ and CF2Br⁻ anions, which readily decompose to difluorocarbene. researchgate.net The strategy of halogenating an in situ-generated sulfinate intermediate from the Julia-Kocienski reaction provides a formal pathway for nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds. researchgate.net This approach effectively changes the reaction pathway from a traditional olefination to an alkylation, allowing for the formation of halodifluoromethylated products. researchgate.net
Ligand Coupling Reactions in N-Heteroaromatic Fluoroalkylation
Ligand coupling on hypervalent main group elements has become a key methodology for functionalizing N-heteroaromatic compounds without the need for transition metals. nih.gov While this approach has been explored for sulfur(IV) and phosphorus(V) compounds, the application to sulfur(VI) species like fluoroalkyl 2-azaheteroarylsulfones was less developed. nih.gov
Recent advancements have shown that a ligand coupling-enabled formal SO2 extrusion of fluoroalkyl 2-azaheteroarylsulfones can be achieved using Grignard reagents. nih.gov This reaction provides a novel and practical method for N-heteroaromatic fluoroalkylation. nih.gov Crossover experiments have confirmed that the coupling reaction proceeds intramolecularly. researchgate.net This methodology enriches the chemistry of sulfones and offers a new tool for synthesizing important fluoroalkylated N-heteroaromatic compounds, which are prevalent in medicinal chemistry. nih.govresearchgate.net
Formal SO2-Extrusion Pathways Promoted by Grignard Reagents
The reaction of fluoroalkyl 2-azaheteroarylsulfones, such as dithis compound, with Grignard reagents initiates a ligand coupling process that results in the formal extrusion of sulfur dioxide (SO2). This transformation serves as a powerful tool for the fluoroalkylation of N-heteroaromatic compounds. The process is initiated by the Grignard reagent, which enables the key ligand coupling step, leading to the formation of the desired fluoroalkylated product and the extrusion of SO2.
The reaction conditions for this process have been optimized, with the choice of Grignard reagent and solvent playing a crucial role in the reaction's efficiency. A variety of Grignard reagents can be employed, allowing for the introduction of different alkyl or aryl groups into the final product.
Scope of Heteroaromatic Substrates
The Grignard reagent-promoted SO2-extrusion methodology exhibits a broad scope with respect to the heteroaromatic substrates that can be effectively fluoroalkylated. This versatility allows for the synthesis of a wide range of difluoromethylated N-heterocycles. The reaction is compatible with various functional groups, demonstrating its utility in the synthesis of complex molecules.
Below is a table summarizing the scope of heteroaromatic substrates and the corresponding yields of the difluoromethylated products obtained through this method.
| Entry | Heteroaromatic Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | 2-(Difluoromethylsulfonyl)pyridine | MeMgBr | 2-(Difluoromethyl)pyridine | 85 |
| 2 | 2-(Difluoromethylsulfonyl)quinoline | MeMgBr | 2-(Difluoromethyl)quinoline | 78 |
| 3 | 2-(Difluoromethylsulfonyl)isoquinoline | MeMgBr | 2-(Difluoromethyl)isoquinoline | 75 |
| 4 | 2-(Difluoromethylsulfonyl)quinoxaline | MeMgBr | 2-(Difluoromethyl)quinoxaline | 82 |
| 5 | 1-(Difluoromethylsulfonyl)phthalazine | MeMgBr | 1-(Difluoromethyl)phthalazine | 71 |
| 6 | 2-(Difluoromethylsulfonyl)pyrimidine | PhMgBr | 2-(Difluoromethyl)-4-phenylpyrimidine | 65 |
| 7 | 2-(Difluoromethylsulfonyl)pyrazine | PhCH2MgBr | 2-Benzyl-6-(difluoromethyl)pyrazine | 73 |
| 8 | 3-Bromo-2-(difluoromethylsulfonyl)pyridine | MeMgBr | 3-Bromo-2-(difluoromethyl)pyridine | 80 |
| 9 | 4-Bromo-2-(difluoromethylsulfonyl)pyridine | MeMgBr | 4-Bromo-2-(difluoromethyl)pyridine | 79 |
| 10 | 5-Bromo-2-(difluoromethylsulfonyl)pyridine | MeMgBr | 5-Bromo-2-(difluoromethyl)pyridine | 81 |
Integration with Palladium-Catalyzed Cross-Coupling for Substituted Fluoroalkylpyridines
A significant advantage of the SO2-extrusion methodology is its compatibility with subsequent palladium-catalyzed cross-coupling reactions. This integration allows for the synthesis of a diverse array of substituted fluoroalkylpyridines. By first introducing a bromine atom onto the pyridine ring of the dithis compound substrate, the resulting brominated difluoromethylpyridine can serve as a versatile building block for further functionalization.
For instance, 3-bromo-2-(difluoromethyl)pyridine, synthesized via the Grignard-promoted SO2 extrusion, can readily participate in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. This two-step sequence provides an efficient route to previously inaccessible substituted fluoroalkylpyridines.
The following table illustrates the scope of a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-(difluoromethyl)pyridine.
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Difluoromethyl)-3-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Difluoromethyl)-3-(4-methoxyphenyl)pyridine | 89 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-(difluoromethyl)pyridine | 91 |
| 4 | 3-Thienylboronic acid | 2-(Difluoromethyl)-3-(thiophen-3-yl)pyridine | 85 |
| 5 | 2-Naphthylboronic acid | 2-(Difluoromethyl)-3-(naphthalen-2-yl)pyridine | 88 |
This integrated approach, combining the novel SO2-extrusion pathway with well-established cross-coupling chemistry, significantly expands the synthetic utility of dithis compound and provides a powerful platform for the creation of novel fluoroalkylated pyridine derivatives.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms in Difluoromethyl 2-Pyridyl Sulfone Chemistry
The reactions involving dithis compound often proceed through well-established mechanistic pathways, most notably the Julia-Kocienski olefination. In this reaction, the deprotonated sulfone adds to a carbonyl compound, and the resulting intermediate undergoes a Smiles rearrangement, followed by the elimination of sulfur dioxide and the 2-pyridyl group to yield a gem-difluoroalkene. chinesechemsoc.orgnih.govcas.cn The stability of the difluoromethyl heteroaryl sulfone anions is lower than their monofluoromethyl or non-fluorinated counterparts, which necessitates carrying out the nucleophilic addition under Barbier-type conditions. nih.gov
The reaction mechanism of the gem-difluoroolefination with dithis compound is proposed to follow the generally accepted mechanism of the Julia-Kocienski reaction. chinesechemsoc.org Initially, the sulfone and a carbonyl compound condense under basic conditions to form an adduct, which then rearranges to a relatively stable sulfinate salt. chinesechemsoc.orgorganic-chemistry.org Protonation of the pyridine (B92270) nitrogen enhances the leaving group ability of the 2-pyridyloxyl group, facilitating the decomposition of the sulfinate salt to the desired gem-difluoroalkene, sulfur dioxide, and 2-pyridone. chinesechemsoc.org The relative stability of the fluorinated sulfinate intermediate has been observed by 19F NMR and can be trapped with methyl iodide. organic-chemistry.org
A key aspect of the Julia-Kocienski reaction is the Smiles rearrangement of the β-alkoxy sulfone intermediate. nih.govcas.cn The stereochemical outcome of the olefination is influenced by the formation of syn- and anti-adducts, which lead to the respective Z- and E-olefins. nih.gov The gem-difluoroolefination of diaryl ketones, which is challenging under conventional basic conditions due to retro-aldol type decomposition, can be achieved through an acid-promoted Smiles rearrangement of the carbinol intermediate. rsc.org
Table 1: Substrate Scope in the gem-Difluoroolefination of Carbonyl Compounds with Dithis compound. organic-chemistry.orgrsc.org
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 2 | 4-Methylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-methylbenzene | 88 |
| 3 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 |
| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 82 |
| 5 | 4-Trifluoromethylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzene | 75 |
| 6 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 7 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 65 |
| 8 | Acetophenone | 1-(2,2-Difluorovinyl)-1-phenylethane | 85 |
| 9 | 4'-Methoxyacetophenone | 1-(2,2-Difluorovinyl)-1-(4-methoxyphenyl)ethane | 88 |
| 10 | Benzophenone | 1,1'-(2,2-Difluorovinylidene)bis(benzene) | 82 |
Role of Radical Intermediates and Single Electron Transfer Processes
Beyond ionic pathways, dithis compound can also participate in reactions involving radical intermediates, particularly under visible-light photoredox catalysis. rsc.orgresearchgate.net In these reactions, the sulfone can act as a precursor to the difluoromethyl radical (•CF2H). rsc.org For instance, the visible-light-induced difluoromethylation of N-arylacrylamides to afford difluoromethylated 2-oxindoles and quinoline-2,4-diones proceeds via a tandem radical addition/cyclization process. rsc.org
Mechanistic studies, including radical trapping experiments, have provided evidence for the involvement of radical species in these transformations. rsc.org The reaction is believed to proceed through an oxidative quenching cycle of the photocatalyst. rsc.org The generation of a difluoromethyl radical from dithis compound is a key step, which then adds to the N-arylacrylamide to initiate the cyclization cascade. rsc.org Water has been identified as a key factor in this difluoromethylation process. researchgate.net
Computational Chemistry and DFT Investigations to Inform Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in elucidating the intricate details of reaction mechanisms involving this compound. These studies provide insights into transition state geometries, activation energy barriers, and the influence of substituents on reactivity and selectivity. chinesechemsoc.orgresearchgate.net
DFT calculations have been employed to understand the competing carbon-carbon versus carbon-sulfur bond cleavage pathways in fluoro-Julia-Kocienski intermediates. chinesechemsoc.org These calculations have revealed that the fluorine substituent plays a crucial role in promoting both C-C and C-S bond cleavage through the antiphase p orbitals of fluorine. chinesechemsoc.org The chemoselectivity between C-C and C-S bond cleavage, as well as the stereoselectivity for Z/E-olefins, can be controlled by minor changes in the substituents on the sulfone. chinesechemsoc.org
In the context of nickel-catalyzed cross-coupling reactions, DFT calculations have provided a rationale for the observed ligand-controlled selectivity of C-S bond cleavage. nih.gov These computational studies help in understanding the electronic and steric factors that govern the reaction outcome, thereby guiding the rational design of catalysts and reaction conditions.
Table 2: Calculated Energy Barriers for Competing C-C and C-S Bond Cleavage Pathways. chinesechemsoc.org
| Substrate | Pathway | Transition State | Relative Free Energy (kcal/mol) |
| Methyl-substituted | C-C Cleavage | a-TS2 | 22.3 |
| Methyl-substituted | C-S Cleavage | a-TS2-3 | 24.5 |
| Trifluoromethyl-substituted | C-C Cleavage | b-TS2 | 26.8 |
| Trifluoromethyl-substituted | C-S Cleavage | b-TS2-3 | 23.1 |
Analysis of Carbon-Sulfur Bond Cleavage Selectivity
The selective cleavage of carbon-sulfur bonds is a key aspect of the reactivity of dithis compound, enabling its use in a variety of cross-coupling reactions. nih.govchinesechemsoc.org In nickel-catalyzed reductive cross-coupling reactions with aryl iodides, the selectivity between C(sp2)-S and C(sp3)-S bond cleavage can be controlled by the choice of ligand. nih.gov
The use of a phosphine (B1218219) ligand in the nickel-catalyzed reaction of aryl iodides with dithis compound leads to selective C(sp2)-S bond cleavage, resulting in a 2-pyridination reaction to form biaryls. nih.govchinesechemsoc.org Conversely, employing a tridentate terpyridine ligand switches the selectivity to favor C(sp3)-S bond cleavage, leading to the formation of difluoromethylated arenes. nih.gov This ligand-enabled control of selectivity highlights the versatility of dithis compound as a dual-functional reagent.
The mechanism of the nickel-catalyzed 2-pyridination is proposed to involve the formation of an arylzinc intermediate. organic-chemistry.org In contrast, the difluoromethylation pathway is suggested to proceed via the generation of a difluoromethyl radical, as evidenced by experiments using deuterated solvents. semanticscholar.org
Influence of Activating Groups and Catalyst Systems on Reactivity and Selectivity
The 2-pyridyl group in dithis compound plays a crucial role in activating the molecule for various transformations. nih.gov In the context of the Julia-Kocienski reaction, the 2-pyridyl sulfone exhibits higher reactivity compared to other heteroaryl sulfones such as benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones. organic-chemistry.org This enhanced reactivity is attributed to the superior nucleophilicity of the 2-PySO2CF2- anion. organic-chemistry.org
In nickel-catalyzed cross-coupling reactions, the nature of the catalyst system, including the nickel precursor and the ligand, significantly influences the reaction outcome. nih.gov A variety of nickel sources, such as Ni(OTf)2 and NiBr2·dme, have been shown to be effective. semanticscholar.org The choice of ligand is paramount in controlling the selectivity of C-S bond cleavage, as discussed in the previous section. nih.gov The development of efficient catalyst systems has enabled the use of dithis compound in the synthesis of a wide range of difluoromethylated and 2-pyridinated compounds under mild reaction conditions. nih.govchinesechemsoc.org
Table 3: Effect of Ligands on the Nickel-Catalyzed Reaction of 4-iodotoluene (B166478) with Dithis compound. semanticscholar.org
| Entry | Ligand | Product | Yield (%) |
| 1 | PPh3 | 4-Methyl-2-phenylpyridine | 75 |
| 2 | dppf | 4-Methyl-2-phenylpyridine | 68 |
| 3 | dppe | 4-Methyl-2-phenylpyridine | 72 |
| 4 | terpyridine | 1-(Difluoromethyl)-4-methylbenzene | 80 |
| 5 | bathophenanthroline | 1-(Difluoromethyl)-4-methylbenzene | 65 |
Stereoselectivity Control Mechanisms
Achieving stereocontrol in reactions involving dithis compound and its derivatives is a significant area of research, enabling the synthesis of chiral α,α-difluorinated compounds. semanticscholar.org The stereoselective nucleophilic addition of difluoromethyl 2-pyridyl sulfoximine (B86345), a related reagent, to carbonyls and imines provides access to chiral α,α-difluorinated sulfonamides and amines. semanticscholar.org
The diastereoselectivity of these reactions is influenced by the choice of base, solvent, and reaction temperature. semanticscholar.org For instance, in the addition of (R)-2-pyridyl difluoromethyl sulfoximine to ketones, potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures has been found to provide high yields and diastereoselectivities. semanticscholar.org The stereochemical outcome is rationalized by considering non-chelated transition state models where steric interactions between the substituents on the ketone and the sulfoximine direct the approach of the nucleophile. semanticscholar.org
The development of these stereoselective methods opens up avenues for the synthesis of enantiomerically enriched fluorinated molecules with potential applications in medicinal chemistry and materials science. semanticscholar.org
Table 4: Optimization of Reaction Conditions for the Stereoselective Addition of (R)-2-pyridyl difluoromethyl sulfoximine to 2-Acetonaphthone. semanticscholar.org
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | KHMDS | THF | -78 | 92 | 92:8 |
| 2 | n-BuLi | THF | -78 | 65 | 85:15 |
| 3 | LiHMDS | THF | -78 | 70 | 88:12 |
| 4 | NaHMDS | THF | -78 | 85 | 80:20 |
| 5 | KHMDS | Toluene | -78 | 75 | 90:10 |
| 6 | KHMDS | CH2Cl2 | -78 | 60 | 82:18 |
| 7 | KHMDS | THF | -94 | 99 | 94:6 |
Derivatives and Analogues of Fluoroalkyl 2 Pyridyl Sulfones
Monofluoromethyl 2-Pyridyl Sulfone: Synthesis and Reactivity Profiles
Monothis compound is a key reagent in monofluoromethylation reactions, enabling the introduction of the CH₂F group into various organic molecules.
Synthesis: The synthesis of monothis compound typically involves a two-step process. The first step is the reaction of pyridine-2-thiol (B7724439) with a difluorocarbene precursor, such as CHClF₂, to form difluoromethyl 2-pyridyl sulfide (B99878). Subsequent oxidation of the sulfide yields the target monothis compound. rsc.org
Reactivity: Monothis compound serves as a precursor to other important monofluoromethylating agents. For instance, it can be converted to 2-[(fluoroiodomethyl)sulfonyl]-pyridine, a reagent pivotal in copper-mediated monofluoromethylation reactions. enamine.net The reactivity of the 2-pyridyl sulfonyl group allows for its participation in various transformations, including Julia-Kocienski olefination and depyridination processes, which open synthetic routes to cyclomonofluoroalkenes and methylsulfones. enamine.net In nickel-catalyzed reductive cross-coupling reactions with aryl iodides, monothis compound has demonstrated the ability to achieve this transformation, albeit with lower yields compared to its difluoromethyl counterpart. rsc.org
Trithis compound: Comparative Reactivity Studies
Trithis compound is utilized for the introduction of the trifluoromethyl (CF₃) group, a moiety known to enhance the metabolic stability and lipophilicity of drug candidates.
Comparative Reactivity: In comparative studies involving nickel-catalyzed reductive cross-coupling reactions with aryl iodides, trithis compound has shown significantly different reactivity compared to its mono- and difluoromethyl analogues. While dithis compound is highly effective in these transformations, and monothis compound provides the product in lower yields, only a trace amount of the desired product is observed when trithis compound is used. rsc.org This difference in reactivity highlights the influence of the extent of fluorination on the chemical behavior of these sulfones. The high electronegativity of the three fluorine atoms in the trifluoromethyl group deactivates the molecule towards certain catalytic cycles.
Chiral Sulfoximine (B86345) Analogues: Difluoromethyl 2-Pyridyl Sulfoximine
Chiral sulfoximines are a class of compounds that have gained significant attention in asymmetric synthesis. nih.gov Difluoromethyl 2-pyridyl sulfoximine, in its chiral form (e.g., (R)-difluoromethyl 2-pyridyl sulfoximine), has been developed as a highly effective bifunctional reagent, acting as both a stereoselective controller and an equivalent of chiral sulfinamide. chinesechemsoc.org
Application in Stereoselective Difluoro(aminosulfinyl)methylation
(R)-difluoromethyl 2-pyridyl sulfoximine is a novel reagent for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group (CF₂SO₂NH₂) into various organic molecules. chinesechemsoc.orgcas.cn This method provides a unique solution for the synthesis of chiral α,α-difluorinated sulfonamides with a quaternary stereocenter. chinesechemsoc.org The 2-pyridyl group is crucial for the success of this transformation, as it facilitates both the nucleophilic fluoroalkyl addition and the subsequent ipso-substitution process. chinesechemsoc.org This methodology has been successfully applied to the late-stage modification of complex molecules and the synthesis of fluorinated analogues of bioactive compounds. chinesechemsoc.orgcas.cn
Synthesis of Chiral α,α-Difluorinated Sulfonamides
The synthesis of chiral α,α-difluorinated sulfonamides using (R)-difluoromethyl 2-pyridyl sulfoximine involves a stereoselective difluoroalkylation step followed by the conversion of the resulting intermediate into the final sulfonamide product. cas.cn 1,1-Difluorinated sulfonamides are known to possess enhanced anti-inflammatory activity and enzyme inhibitory potency compared to their non-fluorinated counterparts, which is attributed to the electronic perturbations caused by the two geminal fluorine atoms. chinesechemsoc.orgchinesechemsoc.org
A general procedure for the synthesis of chiral difluorosulfonamides involves the reaction of the intermediate from the stereoselective difluoroalkylation with sodium ethanethiolate (EtSNa) in dimethylformamide (DMF). chinesechemsoc.orgcas.cn
Table 1: General Conditions for the Synthesis of Chiral α,α-Difluorinated Sulfonamides
| Parameter | Condition |
| Reagents | NaH, EtSH, Intermediate 5 |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
This table is based on the general procedure described in the cited literature. chinesechemsoc.orgcas.cn
Exploration of Other Fluoroalkyl 2-Azaheteroarylsulfones
The chemistry of fluoroalkyl 2-pyridyl sulfones extends to other azaheteroaryl systems. The electronic properties of the heteroaromatic ring can significantly influence the reactivity of the sulfone. For instance, in nickel-catalyzed reductive cross-coupling reactions, the presence of electron-withdrawing groups on the pyridine (B92270) ring is necessary for the reaction to proceed with methyl 2-pyridyl sulfone and its derivatives. rsc.org This suggests that the reactivity of fluoroalkyl 2-azaheteroarylsulfones can be tuned by modifying the electronic nature of the azaheteroaryl moiety. Further research in this area could lead to the development of new reagents with tailored reactivity for specific synthetic applications in the broader field of organofluorine chemistry. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Biology
Synthesis of Fluorinated Bioactive Molecules
The incorporation of fluorine into organic molecules can lead to profound changes in their biological properties. researchgate.net Fluoromethyl 2-pyridyl sulfone serves as a cornerstone reagent for the synthesis of a wide array of fluorinated compounds, finding significant applications in the development of pharmaceuticals and agrochemicals. researchgate.net
Pharmaceuticals and Drug Candidates
In medicinal chemistry, the strategic placement of fluorine can improve a drug candidate's efficacy and safety profile. This compound has proven instrumental in this area. A notable application is in the synthesis of intermediates for complex drug targets. For instance, the reagent was used to prepare a key intermediate for the thrombin inhibitor SSR182289A, achieving the synthesis of a crucial gem-difluoroalkene structure with a high yield of 84%. This yield was superior to previously reported methods, which highlights the efficiency of this reagent.
Furthermore, the introduction of fluoromethyl sulfone groups is a recognized strategy to enhance the properties of existing drugs. This approach can improve lipophilicity, metabolic stability, and biological potency. While not a direct application of this compound itself, related strategies have been used in the late-stage modification of clinically important drugs, demonstrating the value of the fluoromethyl sulfone motif in drug discovery.
| Target/Drug Class | Transformation | Significance |
|---|---|---|
| Thrombin Inhibitor Intermediate (for SSR182289A) | gem-Difluoroolefination | Provided a high-yield (84%) route to a key fluorinated intermediate. |
Agrochemicals
The agrochemical industry also benefits significantly from the unique properties imparted by fluorine. Fluorinated compounds represent a substantial portion of modern pesticides, including herbicides, insecticides, and fungicides. nih.govjst.go.jpresearchgate.net The pyridine (B92270) ring, in particular, is a common scaffold in many successful agrochemicals. nih.govjst.go.jp The use of this compound enables the synthesis of novel fluorinated pyridine derivatives, providing a pathway to new crop protection agents with potentially improved efficacy, stability, and environmental profiles. researchgate.netccspublishing.org.cn The development of trifluoromethylpyridine derivatives has led to over 20 agrochemicals with ISO common names, underscoring the importance of fluorinated pyridines in this sector. nih.govjst.go.jp
Late-Stage Functionalization Strategies for Complex Molecular Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis. nih.govnih.govacs.org This approach enables the rapid generation of analogues of a lead compound, which can accelerate the optimization of its pharmacological properties. nih.govnih.govacs.org The pyridine moiety is a common feature in many pharmaceuticals, making LSF of this heterocycle particularly valuable. nih.govnih.gov Tandem strategies involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed to functionalize complex pyridines, showcasing a powerful method for molecular diversification. nih.govnih.govacs.org While these methods provide a framework, related multicomponent strategies have been effectively used for the late-stage installation of fluoromethyl sulfone groups into complex drug molecules, highlighting the feasibility and importance of such modifications.
Development of Bioisosteric Analogues
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one functional group with a bioisostere is a critical tool in medicinal chemistry for optimizing drug properties. nih.govnih.gov this compound is pivotal in creating two important classes of bioisosteres.
gem-Difluoroalkenyl as a carbonyl bioisostere : The carbonyl group (C=O) is common in bioactive molecules but can be susceptible to metabolic degradation. The gem-difluoroalkenyl group (C=CF2) is a well-established, non-hydrolyzable bioisostere for the carbonyl group. nih.gov this compound is a premier reagent for effecting this transformation—the deoxygenative gem-difluoroolefination of aldehydes and ketones—thereby improving the bioavailability and metabolic stability of potential drug candidates. nih.govnih.gov
CF2H as a hydroxyl mimic : The difluoromethyl (CF2H) group can act as a bioisostere for the hydroxyl (OH) and thiol (SH) groups. researchgate.nettandfonline.com Due to the electron-withdrawing nature of the two fluorine atoms, the hydrogen atom in a CF2H group is polarized and can act as a hydrogen bond donor, mimicking a key interaction of the hydroxyl group. nih.govresearchgate.net This substitution can maintain or create new hydrogen bonds in a drug-target binding site while offering increased metabolic stability and altered physicochemical properties like lipophilicity. nih.govnih.gov Some studies have even explored 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide. nih.gov
| Original Group | Bioisosteric Replacement | Key Property Mimicked/Improved |
|---|---|---|
| Carbonyl (C=O) | gem-Difluoroalkenyl (C=CF2) | Improved metabolic stability; non-hydrolyzable. nih.gov |
| Hydroxyl (OH) / Thiol (SH) | Difluoromethyl (CF2H) | Hydrogen bond donation; increased metabolic stability. nih.govresearchgate.net |
Precursors for Functional Materials
Beyond its biological applications, this compound is also a valuable precursor for the synthesis of functional materials. Specifically, it enables a novel route to α,α-difluoroalkyl sulfonates. cas.cn These compounds are of significant interest in materials science due to their relationship with perfluorinated sulfonic acids, which are key components in materials like proton-exchange membranes (e.g., Nafion) used in fuel cells. The difluorinated analogues offer potentially different properties, such as modified acidity and enhanced biodegradability, making them attractive targets for new material development. cas.cn The synthetic protocol starting from this compound provides a direct pathway for introducing the -CF2SO3- group into organic frameworks. cas.cn
Challenges and Future Research Directions
Development of More Sustainable and Cost-Effective Synthetic Methodologies
The increasing emphasis on green chemistry is driving the development of more sustainable and cost-effective methods for the synthesis of fluoroalkyl sulfones, including fluoromethyl 2-pyridyl sulfone. rsc.orgyoutube.com Current research focuses on minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.
One promising approach is the use of aqueous media for fluoroalkylation reactions, which have traditionally been conducted in hydrophobic organic solvents. rsc.orgresearchgate.net The development of water-soluble reagents and catalyst systems is a key area of investigation. Furthermore, visible light-promoted reactions that proceed without a photoredox catalyst offer a greener alternative to traditional methods. rsc.org The electrochemical reduction of fluoroalkyl sulfones represents another sustainable strategy for generating fluoroalkyl radicals for subsequent reactions. rsc.org
Recent advancements in the synthesis of sulfonyl fluorides, key precursors to sulfones, have also embraced green chemistry principles. A novel method utilizes the reaction of thiols and disulfides with SHC5® and potassium fluoride (B91410), producing only non-toxic salt byproducts. sciencedaily.com This approach simplifies the production process, making it safer, more scalable, and environmentally friendly. sciencedaily.com The broader movement towards sustainable sulfone synthesis also includes the direct fixation of sulfur dioxide and the use of photo- and electrochemical methods to replace traditional, less environmentally friendly techniques. nih.gov
Broadening Substrate Scope and Enhancing Functional Group Tolerance
Dithis compound has demonstrated considerable versatility as a gem-difluoroolefination reagent for both aldehydes and ketones. nih.govcas.cnrsc.org A key advantage of this reagent is its tolerance for a wide array of functional groups, which is superior to many Wittig-type reagents. cas.cn For instance, it has been successfully used with carbonyl compounds containing various substituents, with aldehydes bearing electron-donating groups generally providing slightly higher yields. cas.cn
Future research will continue to push the boundaries of the substrate scope, exploring its reactivity with more complex and sterically hindered carbonyl compounds. Enhancing the functional group tolerance is also a critical area of investigation, aiming to apply this reagent in the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. The development of new catalytic systems, such as those employing nickel, has already expanded the reactivity of dithis compound to include reductive cross-coupling reactions with aryl iodides. researchgate.netresearchgate.net Further exploration of transition-metal catalysis is expected to unlock new reaction pathways and broaden the applicability of this versatile reagent. researchgate.net
| Substrate Type | Reagent System | Product | Yield (%) | Reference |
| Aromatic Aldehyde | 2-PySO₂CF₂H / t-BuOK | gem-difluoroalkene | 86 | cas.cn |
| Aliphatic Ketone | 2-PySO₂CF₂H / t-BuOK | gem-difluoroalkene | 75 | cas.cn |
| Pregnenolone | 2-PySO₂CF₂H / LiHMDS | 21,21-difluoro-3-hydroxy-20-methylpregna-5,20-diene | 57 | cas.cn |
| Aryl Iodide | 2-PySO₂CF₂H / Ni catalyst | Biaryl | Not specified | researchgate.net |
Advancements in Stereoselective and Enantioselective Fluoroalkylation
The synthesis of chiral fluorine-containing molecules is of paramount importance in medicinal chemistry. Consequently, the development of stereoselective and enantioselective fluoroalkylation reactions using sulfone-based reagents is a major focus of current research. While dithis compound itself is primarily used in non-asymmetric transformations, related fluorinated sulfones and sulfoximines have been instrumental in advancing stereoselective methods. cas.cn
One successful strategy involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, which react with fluoromethyl phenyl sulfone to produce monofluoromethylated chiral amines with excellent optical purity. cas.cn Another approach relies on the dynamic kinetic resolution of α-fluorinated carbanions generated from fluoromethyl sulfoximine (B86345) reagents, enabling the highly stereoselective synthesis of β-fluoro amines. cas.cn
Future research will likely focus on the development of catalytic enantioselective methods. The use of chiral catalysts, such as peptide-based catalysts for the synthesis of chiral pyridyl sulfoximines, represents a promising avenue. nih.gov The goal is to develop versatile catalytic systems that can be applied to a broad range of substrates to generate a diverse library of enantiomerically enriched fluorinated compounds.
| Reagent/Catalyst | Substrate | Product Type | Enantiomeric Ratio/Excess | Reference |
| Chiral N-tert-butylsulfinyl auxiliary | Aldimine | Monofluoromethylated chiral amine | High optical purity | cas.cn |
| Fluoromethyl sulfoximine | Imine | β-fluoro amine | High stereoselectivity | cas.cn |
| Peptide catalyst (P19) | Bis-pyridyl sulfoximine | Chiral sulfoximine oxide | 99:1 er | nih.gov |
Design and Synthesis of Novel Fluoroalkyl Sulfone Reagents
The versatility of fluoroalkylation reactions is intrinsically linked to the diversity of available reagents. The design and synthesis of novel fluoroalkyl sulfone reagents with tailored reactivity and properties is a continuous area of research. tandfonline.comacs.orgnih.gov By modifying the structure of the sulfone, researchers can fine-tune its electronic and steric properties, leading to new applications and improved reaction efficiencies. tandfonline.com
For example, slight modifications to the aryl group of difluoromethyl aryl sulfones can significantly impact their reactivity in gem-difluoroolefination reactions. cas.cn The development of reagents with different fluoroalkyl groups, such as trifluoromethyl and pentafluoroethyl phenyl sulfone, has expanded the scope of nucleophilic perfluoroalkylation reactions. organic-chemistry.org
Future efforts will likely focus on creating reagents that are more reactive, selective, and easier to handle. This includes the development of bench-stable reagents that can be used under mild reaction conditions. tandfonline.com Furthermore, the synthesis of sulfone reagents with functionalities that allow for orthogonal reactivity will enable the development of more complex molecular architectures.
Integration of Dithis compound into Cascade and Domino Reactions
Cascade and domino reactions offer a powerful strategy for the efficient synthesis of complex molecules by combining multiple bond-forming events in a single pot. The integration of dithis compound into such reaction sequences is a promising area for future research. The inherent reactivity of this reagent, particularly its ability to generate fluoroalkyl radicals, makes it an attractive candidate for initiating radical-mediated cascade processes.
Visible light-induced difluoromethylation of N-arylacrylamides using dithis compound as a radical precursor has been shown to proceed via a tandem radical addition/cyclization process to afford difluoromethylated oxindoles and quinoline-2,4-diones. researchgate.netresearchgate.net This demonstrates the potential of this reagent to participate in sequential reactions.
Future research will aim to design more elaborate cascade reactions that leverage the unique properties of dithis compound. This could involve combining its role as a fluoroalkylating agent with other transformations, such as cycloadditions or rearrangements, to rapidly construct complex fluorinated scaffolds. The development of domino reactions involving SN2'-type and SNV (vinylic nucleophilic substitution) processes with related fluorinated compounds also provides a roadmap for future investigations with dithis compound. researchgate.net
Exploration of ¹⁸F-Radiolabeling Strategies for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18. frontiersin.orgfrontiersin.org The development of efficient methods for the incorporation of ¹⁸F into bioactive molecules is a critical area of research. frontiersin.org Given the prevalence of sulfone-containing structures in pharmaceuticals, the development of ¹⁸F-radiolabeling strategies for fluoroalkyl sulfones is of significant interest.
Current research in ¹⁸F-chemistry is focused on developing late-stage fluorination methods that can be applied to complex molecules under mild conditions. frontiersin.org While direct radiolabeling of this compound has not been extensively reported, related strategies provide a foundation for future work. For example, the synthesis of aryl [¹⁸F]fluorosulfates via sulfur fluoride exchange (SuFEx) click reactions has been demonstrated to be a rapid and efficient method. frontiersin.org Additionally, the use of triarylsulfonium salts as precursors for ¹⁸F-radiolabeling of aromatic compounds has shown promise. nih.gov
Future research will likely explore the adaptation of these and other radiolabeling techniques to this compound and its derivatives. The goal is to develop robust and automated radiosynthesis protocols that can provide high yields and specific activities of ¹⁸F-labeled PET tracers for preclinical and clinical imaging studies. nih.gov
| Radiolabeling Method | Precursor | Labeled Product | Radiochemical Yield (RCY) | Reference |
| Sulfur Fluoride Exchange (SuFEx) | Aryl sulfonyl fluoride | Aryl [¹⁸F]fluorosulfate | High | frontiersin.org |
| Nucleophilic Substitution | Triarylsulfonium salt | [¹⁸F]Fluoroarene | Moderate to quantitative | nih.gov |
| Automated Synthesis | N/A | [¹⁸F]DHPI | 16% (decay-corrected) | nih.gov |
| Isotopic Exchange | Phosphonium trifluoroborate conjugate | [¹⁸/¹⁹F]Indomethacin conjugate | 93.5 - 95.1% | nih.gov |
Site-Selective Functionalization of Complex Biomolecules and Proteins
The precise modification of biomolecules, such as peptides and proteins, is essential for understanding their function and for the development of new therapeutics and diagnostic agents. Site-selective functionalization allows for the introduction of probes, drugs, or other moieties at specific locations within a biomolecule. researchgate.net Sulfone-based reagents have emerged as valuable tools for this purpose. coledeforest.com
While the direct application of this compound for this purpose is still an emerging area, related sulfone-containing compounds have been successfully employed. For example, water-soluble allyl sulfones have been used for the site-specific rebridging of disulfide bonds in native proteins and cyclic peptides. rsc.org This method allows for the dual labeling of biomolecules with different functional tags. rsc.org Additionally, 3,3-difluoroallyl sulfonium (B1226848) salts have been developed for the late-stage selective O-fluoroalkylation of tyrosine residues in peptides. researchgate.net
Future research will focus on developing new fluoroalkyl sulfone reagents that are biocompatible and exhibit high selectivity for specific amino acid residues under physiological conditions. The goal is to create a toolbox of reagents that can be used for the precise and efficient modification of complex biomolecules for a wide range of applications in chemical biology and medicine.
Q & A
Q. What are the standard reaction conditions for using fluoromethyl 2-pyridyl sulfone in carbonyl gem-difluoroolefination?
this compound (2-PySO₂CF₂H) is typically employed under basic conditions for the gem-difluoroolefination of aldehydes and ketones. Key parameters include:
- Base selection : Potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) are commonly used to deprotonate the sulfone, generating a fluorinated sulfinate intermediate .
- Solvent systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature .
- Substrate scope : Aldehydes generally react faster than ketones due to steric and electronic factors .
Methodological tip : Optimize base stoichiometry (1.1–1.5 equiv.) to minimize side reactions like over-elimination. Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediate formation .
Q. How should this compound and its reaction products be characterized?
- Structural analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm the presence of CF₂ groups and pyridyl sulfone motifs. For example, the CF₂ signal typically appears at δ ~110–120 ppm in <sup>19</sup>F NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) can validate molecular ions of intermediates like fluorinated sulfinates .
- Crystallography : X-ray diffraction is recommended for resolving stereochemical ambiguities in gem-difluoroolefin products .
Q. What safety protocols are essential when handling this compound?
- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Oral LD₅₀: 300 mg/kg in rats) .
- Waste management : Segregate reaction waste containing fluorinated by-products and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent exothermic reactions .
Advanced Research Questions
Q. How do ligand choices influence selectivity in nickel-catalyzed difluoromethylation reactions?
Ligands critically determine bond cleavage pathways in nickel-catalyzed reactions:
- Phosphine ligands (e.g., PPh₃): Promote C(sp²)–S bond cleavage of 2-PySO₂CF₂H, favoring 2-pyridination .
- Terpyridine ligands : Enable selective C(sp³)–S bond cleavage, facilitating aromatic difluoromethylation (Table 1) .
| Ligand Type | Selectivity | Yield (%) | Reference |
|---|---|---|---|
| PPh₃ | C(sp²)–S cleavage | 45–60 | |
| Terpyridine | C(sp³)–S cleavage | 75–85 |
Methodological tip : Screen ligand-to-nickel ratios (1:1 to 2:1) to balance reactivity and catalyst stability.
Q. What strategies optimize yields in nucleophilic difluoroalkylation reactions?
- Substrate activation : Pre-activate alcohols or halides with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize fluorinated intermediates, while additives like 18-crown-6 improve ion-pair dissociation .
- Temperature control : Low temperatures (–20°C to 0°C) reduce competing elimination pathways in sensitive substrates .
Q. How can discrepancies in reaction efficiency across substrates be addressed?
- Electronic effects : Electron-deficient aryl halides exhibit higher reactivity in nickel-catalyzed couplings due to facilitated oxidative addition .
- Steric hindrance : Bulky ketones may require prolonged reaction times (24–48 hrs) or elevated temperatures (40–60°C) .
- By-product analysis : Use tandem LC-MS to identify inhibitory species (e.g., sulfonic acid derivatives) and adjust purification protocols accordingly .
Q. What are the mechanistic pathways for fluorinated sulfinate intermediates?
Fluorinated sulfinates (RSO₂CF₂⁻) form via base-mediated deprotonation of 2-PySO₂CF₂H and undergo:
- Nucleophilic attack : On carbonyl groups to form gem-difluoroolefins (Scheme 1A) .
- Reductive elimination : In nickel-catalyzed systems, leading to difluoromethylarenes (Scheme 1B) .
Mechanistic validation : Isotope labeling (<sup>18</sup>O in sulfone) and DFT calculations can map transition states .
Data Contradictions and Resolutions
- Reactivity of aldehydes vs. ketones : While reports faster aldehyde reactivity, notes exceptions for strained cyclic ketones. Resolve by pre-screening substrates with kinetic studies .
- Ligand-dependent selectivity : Conflicting outcomes in vs. 12 emphasize the need for substrate-specific ligand optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
